9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Beschreibung
The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromenooxazinone class, characterized by a fused chromene-oxazine scaffold. This structure is modified at position 9 with a furan-2-ylmethyl group and at position 3 with a 2-methoxyphenyl substituent. Chromenooxazinones are synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, yielding tautomeric hemi-aminals influenced by solvent polarity and substituent electronics ().
Eigenschaften
IUPAC Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-20-7-3-2-6-16(20)19-13-28-23-17(22(19)25)8-9-21-18(23)12-24(14-29-21)11-15-5-4-10-27-15/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDWDAFTACHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical evidence.
Chemical Structure and Synthesis
The molecular structure of the compound features a chromeno[8,7-e][1,3]oxazin core with substituents that include a furan ring and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield.
Synthetic Route Overview
- Starting Materials : Furan-2-carbaldehyde and 2-methoxyphenyl derivatives.
- Reagents : Use of catalysts such as ionic liquids or traditional organic solvents.
- Reaction Conditions : Optimized temperature and reaction time to enhance yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance:
- In Vitro Antifungal Activity : The compound showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like Miconazole .
- In Vitro Antibacterial Activity : It also exhibited moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 9-Furan | C. albicans | 25 |
| 9-Furan | A. niger | 15 |
| 9-Furan | E. coli | 48 |
| 9-Furan | S. aureus | 52 |
The proposed mechanism involves the inhibition of specific enzymes critical for fungal cell membrane synthesis, particularly targeting ergosterol biosynthesis pathways. This inhibition is similar to that observed with established antifungal agents .
Case Studies
- Study on Ergosterol Biosynthesis : A detailed study demonstrated that the compound inhibited the enzyme lanosterol 14α-demethylase in C. albicans, leading to reduced ergosterol levels in treated cultures. This was evidenced by spectrophotometric analysis showing decreased ergosterol peaks at specific wavelengths .
- Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this derivative showed superior activity against certain fungal strains, indicating the significance of its unique structural features in enhancing biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Chromenooxazinone derivatives vary in substituents at positions 3 (aryl groups) and 9 (alkyl/heteroaryl chains), significantly impacting their physicochemical and biological profiles. Below is a comparative analysis:
*Molecular weight estimated based on structural similarity.
Key Structural and Functional Differences
- The furan-2-ylmethyl group at R9 differs from the furan-3-ylmethyl group in Compound 7 (), which showed dual osteoblast/osteoclast modulation. Substitution at furan positions (2 vs. 3) may affect steric interactions and binding affinity.
Biological Activity Trends :
- Antiviral Activity : Benzyl-substituted derivatives (e.g., 6a, 6b) exhibit moderate antiviral activity, with higher yields (40–70%) correlating with bulkier substituents ().
- Anti-Osteoporosis Activity : Compound 7’s furan-3-ylmethyl group enhances osteoblast differentiation via BMP/Smad signaling and inhibits osteoclastogenesis via RANKL pathways, outperforming ipriflavone in vivo (). The target compound’s furan-2-ylmethyl group may offer distinct pharmacokinetic properties.
- Synthetic Accessibility: Hydroxyalkyl-substituted derivatives (e.g., 4a, 4b) are synthesized in high yields (65–83%) via aminomethylation (), whereas benzyl analogs (6a–e) require column chromatography, yielding 40–70% ().
Spectroscopic and Analytical Data
- NMR/IR/MS Consistency :
- All compounds show characteristic ¹H NMR signals for aromatic protons (δ 6.7–8.1 ppm) and oxazine methylene groups (δ 3.9–4.3 ppm) ().
- IR spectra confirm carbonyl (C=O) stretches near 1639–1695 cm⁻¹ and hydroxyl (O–H) bands at ~3262–3441 cm⁻¹ for hydroxyalkyl derivatives ().
- HR-MS data align with theoretical molecular weights (e.g., Compound 6a: calc’d 370.1438, found 370.1432) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
